molecular formula C6H9N3S B14338168 Cyanamide, (3-ethyl-2-thiazolidinylidene)- CAS No. 97538-34-6

Cyanamide, (3-ethyl-2-thiazolidinylidene)-

Cat. No.: B14338168
CAS No.: 97538-34-6
M. Wt: 155.22 g/mol
InChI Key: HBYVPSCMALYOLZ-UHFFFAOYSA-N
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Description

Cyanamide, (3-ethyl-2-thiazolidinylidene)- is an organic compound with the molecular formula C6H9N3S It is a derivative of cyanamide and features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, (3-ethyl-2-thiazolidinylidene)- typically involves the reaction of ethylamine with thiourea, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (3-ethyl-2-thiazolidinylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Cyanamide, (3-ethyl-2-thiazolidinylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyanamide, (3-ethyl-2-thiazolidinylidene)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and cyanamide derivatives. Examples include:

    Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.

    Calcium cyanamide: A widely used cyanamide derivative in agriculture.

Uniqueness

Cyanamide, (3-ethyl-2-thiazolidinylidene)- is unique due to its specific structure, which combines the properties of both thiazolidine and cyanamide.

Properties

CAS No.

97538-34-6

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

(3-ethyl-1,3-thiazolidin-2-ylidene)cyanamide

InChI

InChI=1S/C6H9N3S/c1-2-9-3-4-10-6(9)8-5-7/h2-4H2,1H3

InChI Key

HBYVPSCMALYOLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCSC1=NC#N

Origin of Product

United States

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